Balanced Pan-PI3K/mTOR Inhibition Versus mTOR-Inactive Analog GNE-490
GNE-493 maintains potent mTOR inhibition (IC50 = 32 nM) whereas the structurally similar GNE-490 (compound 21), which differs only by a single additional methyl group on the thienopyrimidine core, exhibits significantly reduced mTOR inhibitory potency while retaining comparable PI3K isoform activity [1]. Both compounds derive from the same lead optimization campaign and share the (thienopyrimidin-2-yl)aminopyrimidine scaffold [1]. In a PI3Kα-mutated MCF7.1 breast cancer xenograft model, GNE-493 and GNE-490 demonstrated equivalent tumor growth inhibition efficacy when normalized for drug exposure, confirming that the PI3K-inhibitory component drives the primary antitumor effect in this specific model [1].
| Evidence Dimension | mTOR inhibitory potency |
|---|---|
| Target Compound Data | mTOR IC50 = 32 nM |
| Comparator Or Baseline | GNE-490 (compound 21): mTOR IC50 significantly reduced vs GNE-493 |
| Quantified Difference | Significant reduction in mTOR potency; exact fold-change not quantified in primary reference |
| Conditions | Biochemical kinase inhibition assay; MCF7.1 xenograft efficacy at 10 mg/kg oral daily dosing |
Why This Matters
Researchers requiring concurrent PI3K and mTOR blockade must select GNE-493 over GNE-490; those seeking PI3K-selective pharmacology with the same scaffold should select GNE-490.
- [1] Sutherlin DP, et al. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. J Med Chem. 2010;53(3):1086-1097. View Source
